1-Octyl-1H-pyrazol-4-amine
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Overview
Description
1-Octyl-1H-pyrazol-4-amine is a chemical compound with the molecular formula C11H21N3. It belongs to the class of pyrazole derivatives, which are known for their diverse applications in medicinal chemistry, agrochemicals, and material science. The compound features a pyrazole ring substituted with an octyl group at the 1-position and an amino group at the 4-position, making it a versatile scaffold for various chemical reactions and applications.
Mechanism of Action
Target of Action
1-Octyl-1H-pyrazol-4-amine is a pyrazole derivative, a class of compounds known for their diverse pharmacological effects Pyrazole derivatives have been reported to exhibit potent antileishmanial and antimalarial activities . These activities suggest that the compound may target specific proteins or enzymes in the Leishmania and Plasmodium species, the causative agents of leishmaniasis and malaria, respectively .
Mode of Action
A molecular simulation study of a related pyrazole derivative showed a desirable fitting pattern in the lmptr1 pocket (active site) of leishmania, characterized by lower binding free energy . This suggests that this compound might interact with its targets in a similar manner, leading to changes that inhibit the growth or survival of the pathogen.
Biochemical Pathways
Given the reported antileishmanial and antimalarial activities of pyrazole derivatives , it can be inferred that the compound likely interferes with essential biochemical pathways in Leishmania and Plasmodium species, leading to their inhibition or death.
Result of Action
The reported antileishmanial and antimalarial activities of related pyrazole derivatives suggest that the compound likely leads to the inhibition or death of leishmania and plasmodium species .
Biochemical Analysis
Biochemical Properties
It is known that the ionization potential of this molecule is 9.15 eV .
Cellular Effects
Preliminary studies suggest that pyrazole derivatives, which include 1-Octyl-1H-pyrazol-4-amine, may have potential antileishmanial and antimalarial activities .
Molecular Mechanism
Pyrazole-based compounds are known to have a large therapeutic potential and can provide useful ligands for receptors or enzymes .
Temporal Effects in Laboratory Settings
It is known that pyrazole-based compounds can be prepared under hydrothermal conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Octyl-1H-pyrazol-4-amine can be synthesized through several methods. One common approach involves the cyclocondensation of an appropriate hydrazine derivative with an octyl-substituted ketone or aldehyde. The reaction typically occurs in the presence of a base such as sodium ethoxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the pyrazole ring.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve a multi-step process starting from readily available starting materials. The process may include steps such as alkylation, cyclization, and amination, followed by purification techniques like recrystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-Octyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrazoles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or nitric acid can be used under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed:
Oxidation: Nitroso or nitro derivatives.
Reduction: Hydrazine derivatives.
Substitution: Substituted pyrazoles with various functional groups.
Scientific Research Applications
1-Octyl-1H-pyrazol-4-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the synthesis of agrochemicals and as an intermediate in the production of specialty chemicals.
Comparison with Similar Compounds
1H-Pyrazol-4-amine: Lacks the octyl group, making it less hydrophobic.
4-Amino-1-methylpyrazole: Contains a methyl group instead of an octyl group, affecting its solubility and reactivity.
3-Amino-5-hydroxypyrazole: Features a hydroxyl group, providing different hydrogen bonding capabilities.
Uniqueness: 1-Octyl-1H-pyrazol-4-amine is unique due to its long octyl chain, which imparts distinct hydrophobic properties and influences its interactions with biological targets. This makes it a valuable compound for developing molecules with specific pharmacokinetic and pharmacodynamic profiles.
Properties
IUPAC Name |
1-octylpyrazol-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3/c1-2-3-4-5-6-7-8-14-10-11(12)9-13-14/h9-10H,2-8,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKFWGFLTLFCAOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN1C=C(C=N1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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